2-Ethylhexyl 3-methoxybutyl hexanedioate
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Overview
Description
2-Ethylhexyl 3-methoxybutyl hexanedioate is an organic compound that belongs to the class of esters. It is derived from hexanedioic acid and is known for its applications in various industrial and scientific fields. This compound is characterized by its unique molecular structure, which includes both 2-ethylhexyl and 3-methoxybutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-methoxybutyl hexanedioate typically involves the esterification of hexanedioic acid with 2-ethylhexanol and 3-methoxybutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of hexanedioic acid, 2-ethylhexanol, and 3-methoxybutanol into the reactor, along with the acid catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3-methoxybutyl hexanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Hexanedioic acid and 3-methoxybutanoic acid.
Reduction: 2-ethylhexanol and 3-methoxybutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl 3-methoxybutyl hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the formulation of pharmaceuticals, particularly in controlled-release drug formulations.
Industry: Utilized in the production of cosmetics and personal care products as an emollient and skin-conditioning agent.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3-methoxybutyl hexanedioate involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing the permeability and facilitating the delivery of active pharmaceutical ingredients. The ester functional group allows it to undergo hydrolysis, releasing the active components at the target site.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) adipate: Another ester derived from hexanedioic acid, commonly used as a plasticizer.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with similar applications in the polymer industry.
2-Ethylhexyl glycidyl ether: Used as a reactive diluent in epoxy resins.
Uniqueness
2-Ethylhexyl 3-methoxybutyl hexanedioate is unique due to the presence of both 2-ethylhexyl and 3-methoxybutyl groups, which impart distinct physicochemical properties. This dual functionality enhances its versatility in various applications, particularly in the formulation of specialized materials and products.
Properties
CAS No. |
61286-42-8 |
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Molecular Formula |
C19H36O5 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
6-O-(2-ethylhexyl) 1-O-(3-methoxybutyl) hexanedioate |
InChI |
InChI=1S/C19H36O5/c1-5-7-10-17(6-2)15-24-19(21)12-9-8-11-18(20)23-14-13-16(3)22-4/h16-17H,5-15H2,1-4H3 |
InChI Key |
LLHNDHZVBKSGAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCCC(C)OC |
Origin of Product |
United States |
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